molecular formula C7H4ClN3O B171619 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one CAS No. 171178-33-9

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one

Cat. No. B171619
M. Wt: 181.58 g/mol
InChI Key: YAALXPGJSHTRFX-UHFFFAOYSA-N
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Description

“6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C7H4ClN3O2 . It has an average mass of 197.579 Da and a monoisotopic mass of 196.999207 Da .


Synthesis Analysis

A series of 5,6-annulated 2-arylthieno pyrimidin-4(3H)-ones were prepared as potentially pleiotropic anticancer drugs . The synthesis involved variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno pyrimidine fragment, enlarged by additional rings of different size and substitution .


Molecular Structure Analysis

The molecular structure of “6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” was determined using single-crystal X-ray diffraction and the optimized molecular structure was determined using density functional theory calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” include a density of 1.6±0.1 g/cm3, a boiling point of 318.8±22.0 °C at 760 mmHg, and a flash point of 176.1±7.9 °C . It has 5 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Summary of Application : “6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” is used in the design and synthesis of pyrimidinamine derivatives, which are considered promising agricultural compounds due to their outstanding activity and unique mode of action .
  • Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
  • Results : The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Application in Synthesis of New Compounds

  • Field : Organic Chemistry
  • Summary of Application : “6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” is used in the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines .
  • Methods of Application : The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride gave (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which was further used for the preparation of 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives .
  • Results : These derivatives are capable of intramolecular cyclization with the formation of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines .

Safety And Hazards

The safety information for a related compound, “4-Amino-6-chloropyrido[3,2-d]pyrimidine”, includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAALXPGJSHTRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443012
Record name 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one

CAS RN

171178-33-9
Record name 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-amino-6-chloropicolinamide (1.67 g, 9.74 mmol) in triethyl orthoformate (73.0 mL) was refluxed for 3 hours. The reaction mixture was cooled to room temperature, and then filtered. The filtercake was dried under vacuum to give 6-chloropyrido[3,2-d]pyrimidin-4(1H)-one (1.45 g, 82%) as a brown solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.66 (1H, d, J=8.4 Hz), 8.00 (1H, s), 8.03 (1H, d, J=1.2 Hz), 12.57 (1H, brs).
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TD Crawford, CO Ndubaku, H Chen… - Journal of medicinal …, 2014 - ACS Publications
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase implicated in the regulation of many biological processes. A fragment-based lead …
Number of citations: 55 pubs.acs.org
GW Rewcastle, BD Palmer, AM Thompson… - Journal of Medicinal …, 1996 - ACS Publications
Following the discovery of the very high inhibitory ability of the 4-[(3-bromophenyl)amino]quinazolines against the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) …
Number of citations: 208 pubs.acs.org
K Xing, J Zhang, Y Han, T Tong, D Liu, L Zhao - Molecules, 2020 - mdpi.com
Both HDACs and Mnks play important role in translating multiple oncogenic signaling pathways during oncogenesis. As HDAC and Mnk are highly expressed in a variety of tumors; thus …
Number of citations: 10 www.mdpi.com
LGLGGLL GGGGLGLSS - academia.edu
(57) Abstract: This invention relates to substituted pyrido (3, 2-d) pyrimidine derivatives, their pharmaceutically acceptable salts, N-oxides, solvates, pro-drugs and enantiomers, …
Number of citations: 0 www.academia.edu
SJ Stachel, JM Sanders, DA Henze… - Journal of Medicinal …, 2014 - ACS Publications
We have identified several series of small molecule inhibitors of TrkA with unique binding modes. The starting leads were chosen to maximize the structural and binding mode diversity …
Number of citations: 72 pubs.acs.org
ZFLH Yi-Ling, S Liang② - 结构化学(JIEGOU HUAXUE)
Number of citations: 0

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